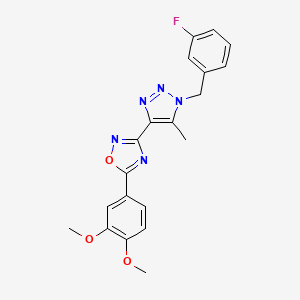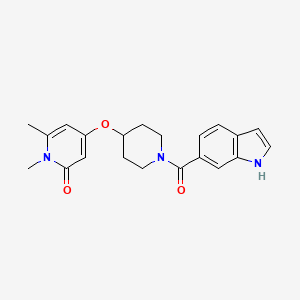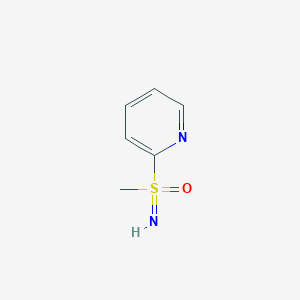
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butylsulfonyl group and a chlorophenoxy group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:
-
Formation of the Pyrrolidine Ring:
- Starting from a suitable precursor such as 3-chloropyrrolidine, the tert-butylsulfonyl group can be introduced via nucleophilic substitution using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Chlorophenoxy Group:
- The 4-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the intermediate pyrrolidine derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.
-
Formation of the Ethanone Moiety:
- The final step involves the introduction of the ethanone group, which can be achieved through an acylation reaction using an appropriate acylating agent like acetyl chloride or acetic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ethanone moiety to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in disease processes.
Pathways Involved: The compound might influence pathways related to inflammation, oxidative stress, or neurotransmission, depending on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-bromophenoxy)ethanone: Bromine substitution may lead to different chemical and physical properties.
Uniqueness: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the tert-butylsulfonyl group enhances its stability, while the chlorophenoxy group provides opportunities for further functionalization.
Propriétés
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,3)23(20,21)14-8-9-18(10-14)15(19)11-22-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIONSGLJQAXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2724805.png)
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724809.png)
![N-[3-(morpholin-4-yl)propyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2724811.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide](/img/structure/B2724812.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)


![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)
![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)


![6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2724824.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
